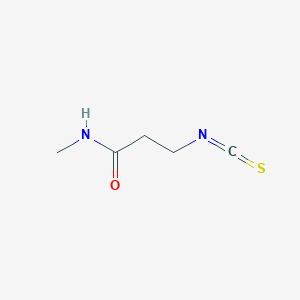

3-isothiocyanato-N-methylpropanamide

Description

BenchChem offers high-quality 3-isothiocyanato-N-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isothiocyanato-N-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanato-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-6-5(8)2-3-7-4-9/h2-3H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIYQKLSBVXOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Enduring Relevance of the Isothiocyanate Moiety

An In-depth Technical Guide to the Synthesis of Novel N-Substituted Isothiocyanates

The isothiocyanate (-N=C=S) functional group is a cornerstone of modern medicinal chemistry and chemical biology. Found in nature as defense compounds in cruciferous vegetables, synthetic isothiocyanates have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Their utility extends beyond bioactivity; they are highly versatile synthetic intermediates, serving as key building blocks for thioureas and a diverse array of heterocyclic systems.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the core synthetic strategies. We will explore the causality behind experimental choices, enabling you to select and optimize the most appropriate methodology for your target molecule. The protocols described herein are chosen for their reliability, scalability, and adaptability, forming a self-validating framework for your synthetic endeavors.

Part 1: Core Synthetic Strategies: A Mechanistic Approach

The synthesis of isothiocyanates can be broadly categorized based on the nature of the starting material. The most prevalent and versatile approach begins with primary amines, leveraging their widespread availability and structural diversity.[1][6]

The Workhorse Method: Synthesis from Primary Amines via Dithiocarbamate Salts

This two-stage, one-pot strategy is arguably the most common and adaptable method for preparing a wide range of isothiocyanates. Its logic is straightforward: first, form a dithiocarbamate salt, and second, induce its decomposition to the target isothiocyanate.[2][5]

The Underlying Mechanism:

The process hinges on the nucleophilic attack of a primary amine on carbon disulfide (CS₂), typically in the presence of a base like triethylamine (Et₃N), to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur equivalent and the formation of the N=C=S bond.[1][5]

Caption: General pathway for isothiocyanate synthesis via a dithiocarbamate salt intermediate.

The Critical Choice: Selecting the Desulfurizing Agent

The success and cleanliness of the reaction depend almost entirely on the choice of the desulfurizing agent. The selection is dictated by the substrate's electronic properties, functional group tolerance, and desired reaction conditions.

| Desulfurizing Agent | Key Advantages & Mechanistic Insight | Typical Conditions | Substrate Scope | Ref. |

| Tosyl Chloride (TsCl) | Forms a labile thiotosyl ester intermediate that readily decomposes. A robust and widely applicable method. | Et₃N, CS₂, then TsCl; CH₂Cl₂ or THF, 0 °C to rt, <1 hr | Alkyl and aryl amines | [2][8] |

| Iodine (I₂) | Acts as a mild oxidant promoting rapid desulfurization. Often used in a biphasic system for easy workup. | NaHCO₃, CS₂; Water/EtOAc, rt, <30 min | Broad scope, including electron-deficient anilines | [1][9] |

| Boc₂O | Byproducts (CO₂, COS, t-BuOH) are volatile, leading to a very clean workup, often requiring only evaporation. | DMAP (cat.), CS₂; rt | Alkyl and aryl amines | [10] |

| Triphosgene (BTC) | A safer alternative to phosgene, particularly effective for amines bearing electron-withdrawing groups. | Base, CS₂; CH₂Cl₂, rt | Good for challenging, electron-poor substrates | [10][11] |

| Sodium Persulfate (Na₂S₂O₈) | A "green chemistry" approach using an inexpensive, practical oxidant in water. | Base, CS₂; Water, rt | Structurally diverse alkyl and aryl amines | [12] |

| Visible-Light Photocatalysis | An exceptionally mild and modern method using a photocatalyst and an oxidant (e.g., Na₂S₂O₈). | Photocatalyst, Base, CS₂, Na₂S₂O₈; Blue LED, rt | Broad scope with excellent functional group tolerance | [13] |

Experimental Protocol: Iodine-Mediated Synthesis of Phenyl Isothiocyanate

This protocol is a self-validating system due to its simplicity, speed, and the distinct properties of the product.

-

Salt Formation: To a stirring solution of aniline (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of water and ethyl acetate (e.g., 10 mL each) at room temperature, add carbon disulfide (1.2 eq) dropwise. Stir vigorously for 15 minutes. The dithiocarbamate salt will preferentially form in the aqueous phase.

-

Desulfurization: Add a solution of iodine (1.1 eq) in ethyl acetate dropwise to the biphasic mixture. A rapid discoloration of the iodine and the formation of elemental sulfur precipitate may be observed. Continue stirring for an additional 15 minutes.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phenyl isothiocyanate can be purified by silica gel chromatography if necessary.

-

Characterization: Confirm product identity via IR spectroscopy (strong -N=C=S stretch at ~2100 cm⁻¹) and NMR.[9][14][15]

The Classical Route: Thiophosgene and Its Safer Surrogates

The direct reaction of primary amines with thiophosgene (CSCl₂) is a historically significant method.[9][15]

Causality and Trustworthiness: While mechanistically direct, the extreme toxicity and moisture sensitivity of thiophosgene make it a reagent of last resort in modern synthesis.[1][9] The scientific community has developed safer "thiocarbonyl transfer" reagents that mimic the reactivity of thiophosgene without its associated hazards.

-

1,1'-Thiocarbonyldiimidazole (TCDI): A stable, crystalline solid that reacts with amines to form an imidazolyl-thiocarbamate intermediate, which then eliminates imidazole to yield the isothiocyanate.[1][5][9]

-

Phenyl Chlorothionoformate: A versatile reagent that can be used in a one-pot or two-step process, offering flexibility for both electron-rich and electron-deficient amines.[8]

Caption: Isothiocyanate synthesis using a stable thiophosgene surrogate.

The Chiral-Integrity Method: Staudinger/Aza-Wittig Reaction

For substrates where maintaining stereochemical integrity is paramount, such as in the synthesis of derivatives from amino acids, the tandem Staudinger/Aza-Wittig reaction is the authoritative choice.[1]

Mechanism and Expertise: This method begins with an azide (R-N₃), which is not a primary amine. The azide reacts with a phosphine (e.g., PPh₃) to generate an iminophosphorane intermediate (the Staudinger reaction). This intermediate then undergoes an Aza-Wittig reaction with carbon disulfide to furnish the isothiocyanate with high fidelity, avoiding the racemization that can occur under harsher, more basic conditions.[1][2][5] This makes it an invaluable tool in the synthesis of chiral probes and peptide chemistry.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. tandfonline.com [tandfonline.com]

- 10. cbijournal.com [cbijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. chemicalpapers.com [chemicalpapers.com]

chemical properties of 3-isothiocyanato-N-methylpropanamide

An In-Depth Technical Guide to the Chemical Properties of 3-Isothiocyanato-N-methylpropanamide

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and reactivity of 3-isothiocyanato-N-methylpropanamide. As this compound is not extensively documented in current scientific literature, this paper establishes a foundational understanding by leveraging established principles of organic chemistry and drawing parallels with structurally analogous molecules. The guide is structured to deliver expert insights into its molecular characteristics, proposing a viable synthetic pathway and detailing expected spectroscopic signatures for its characterization. Furthermore, it explores the compound's chemical reactivity, stability considerations, and essential safety protocols. This document is designed to serve as a crucial resource for researchers investigating novel isothiocyanates in the fields of medicinal chemistry, chemical biology, and materials science.

Introduction

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their high reactivity and significant biological activities, including anticancer and antimicrobial properties.[1] Their utility as synthetic intermediates is well-established, stemming from the electrophilic nature of the central carbon atom, which readily undergoes nucleophilic attack.[2] Complementing this reactivity, the amide functional group is a cornerstone of peptide chemistry and pharmaceuticals, valued for its structural role and hydrogen-bonding capabilities.

The molecule 3-isothiocyanato-N-methylpropanamide combines these two pivotal functional groups, suggesting its potential as a versatile chemical probe or a precursor for novel bioactive agents. This guide aims to construct a detailed chemical profile of this compound. By dissecting the properties inherent to its isothiocyanate and N-methylpropanamide moieties, we can predict its behavior and establish robust protocols for its synthesis, characterization, and handling.

Molecular Structure and Predicted Physicochemical Properties

The structure of 3-isothiocyanato-N-methylpropanamide features a three-carbon chain separating the reactive isothiocyanate group from the stable N-methylamide group. This separation ensures that the electronic properties of each functional group remain largely distinct.

Molecular Structure:

Based on this structure, we can predict several key physicochemical properties, which are summarized in the table below. These values are estimated based on the constituent parts of the molecule, including the precursor 3-amino-N-methylpropanamide.[3]

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₈N₂OS | - |

| Molecular Weight | 144.19 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Typical for many aliphatic isothiocyanates. |

| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Limited solubility in water. | The amide group imparts some polarity, but the overall structure is predominantly organic-soluble. |

| Boiling Point | > 200 °C (Estimated) | Expected to be relatively high due to the polar amide group and molecular weight. |

Synthesis and Purification

The most established and reliable method for synthesizing isothiocyanates is from the corresponding primary amine.[4] The proposed synthesis for 3-isothiocyanato-N-methylpropanamide would therefore begin with its amine precursor, 3-amino-N-methylpropanamide.[3][5] The conversion involves a two-step, one-pot reaction sequence: formation of a dithiocarbamate salt followed by desulfurization.

Proposed Synthetic Workflow

The workflow involves the reaction of 3-amino-N-methylpropanamide with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.

Caption: Proposed synthetic workflow for 3-isothiocyanato-N-methylpropanamide.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Carbon disulfide (CS₂) (1.2 eq)

-

Triethylamine (Et₃N) or other organic base (2.2 eq)

-

p-Toluenesulfonyl chloride (Ts-Cl) or similar desulfurizing agent (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-amino-N-methylpropanamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise while stirring. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Desulfurization: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-isothiocyanato-N-methylpropanamide.

Spectroscopic Characterization (Expected Signatures)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the known properties of isothiocyanates and N-methyl amides.

NMR Spectroscopy

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | -N-CH₃ | ~2.8 | Doublet (due to coupling with N-H) | The chemical shift and coupling are characteristic of an N-methyl amide.[6] |

| ¹H | -CH₂ -C(=O) | ~2.5 | Triplet | Adjacent to the carbonyl group, deshielded. |

| ¹H | -NCS-CH₂ - | ~3.7 | Triplet | Adjacent to the electron-withdrawing isothiocyanate group, highly deshielded. |

| ¹H | -NH - | ~6.0 - 7.5 | Broad singlet | The amide proton signal is often broad and its position can be concentration-dependent.[7] |

| ¹³C | -N-CH₃ | ~26 | - | Typical for an N-methyl group on an amide.[8] |

| ¹³C | -CH₂ -C(=O) | ~35 | - | - |

| ¹³C | -NCS-CH₂ - | ~45 | - | - |

| ¹³C | -C =O | ~172 | - | Characteristic chemical shift for a secondary amide carbonyl.[8] |

| ¹³C | -N=C =S | ~130 | - | This signal is notoriously broad and of low intensity, sometimes appearing "near-silent" due to fast quadrupolar relaxation by the adjacent ¹⁴N nucleus. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong, characteristic absorption bands for both the isothiocyanate and amide functionalities.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | ~3300 | Medium-Strong |

| -N=C=S | Asymmetric Stretch | 2050 - 2150 | Very Strong, Sharp |

| C=O (Amide I) | Stretch | ~1650 | Strong |

| N-H | Bend (Amide II) | ~1550 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and providing structural information through fragmentation analysis.

-

Molecular Ion (M⁺): Expected at m/z = 144.

-

Key Fragmentation Pathways:

-

Amide Cleavage: Cleavage of the N-CO bond is a common fragmentation pathway for amides, which could result in fragments corresponding to the acylium ion and the amine portion.[9]

-

Isothiocyanate Fragmentation: Aliphatic isothiocyanates often undergo cleavage to produce characteristic ions. A potential key fragment would be [CH₂=N=C=S]⁺ at m/z 72.

-

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of 3-isothiocyanato-N-methylpropanamide is dominated by the electrophilic character of the isothiocyanate group. The central carbon is highly susceptible to attack by a wide range of nucleophiles. The amide portion of the molecule is comparatively stable and unlikely to participate in most reactions under mild conditions.

Sources

- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. angenesci.com [angenesci.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of Propanamide-Based Compounds

Executive Summary

The propanamide (propionamide) moiety represents a privileged pharmacophore in medicinal chemistry, serving as a critical linker that spatially orients aromatic and heterocyclic domains to engage specific biological targets. From the androgen receptor antagonist Enzalutamide (a diarylthiohydantoin derivative often synthesized via propanamide intermediates) to the pure non-steroidal anti-androgen Bicalutamide , and emerging 11β-HSD1 inhibitors , this scaffold offers a unique balance of conformational flexibility and rigidity.

This guide details the rational design, structure-activity relationships (SAR), and advanced synthetic methodologies required to construct high-value propanamide libraries. It moves beyond basic amide coupling to explore stereoselective synthesis and late-stage functionalization.

Part 1: Rational Design & Structure-Activity Relationships (SAR)

The propanamide core (

The Alpha-Carbon ( ) Architecture

The substitution pattern at the

-

Conformational Locking: Introduction of gem-dimethyl or cyclic groups (e.g., cyclopropyl) at

restricts rotation around the -

Chirality: In compounds like Bicalutamide , the

carries a hydroxyl group and a methyl group. The (R)-enantiomer often exhibits superior binding affinity compared to the (S)-isomer due to specific hydrophobic pocket interactions in the Androgen Receptor (AR). -

Metabolic Blockade: Unsubstituted methylene (

) groups are susceptible to rapid P450-mediated hydroxylation. Substitution with Fluorine or Methyl groups blocks this metabolic soft spot.

The Amide Linker ( )

-

Hydrogen Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the N-H serves as a hydrogen bond donor (HBD).

-

Bioisosteres: In SAR optimization, if the amide bond is liable to hydrolysis, it is often replaced with bioisosteres such as 1,2,3-triazoles or oxadiazoles, though the propanamide parent remains the standard for initial discovery.

The N-Aryl Terminus

The nitrogen atom is typically substituted with electron-deficient aryl or heteroaryl rings (e.g., 4-cyano-3-trifluoromethylphenyl). This lowers the electron density on the amide nitrogen, increasing the acidity of the N-H proton and enhancing its H-donor capability.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing a propanamide hit.

Figure 1: SAR optimization logic for propanamide scaffolds, focusing on metabolic stability and conformational restriction.

Part 2: Synthetic Methodologies

Synthesis of propanamide derivatives ranges from simple high-throughput coupling to complex asymmetric construction.

Protocol A: The "Bicalutamide" Route (Epoxide Opening)

This method is specific for synthesizing

Mechanism:

-

Acylation: Reaction of an aniline with methacryloyl chloride forms a methacrylamide.

-

Epoxidation: The alkene is oxidized (classically with m-CPBA, industrially with

/catalyst) to an epoxide. -

Nucleophilic Opening: A thiophenol attacks the less hindered carbon of the epoxide under basic conditions.

-

Oxidation: The sulfide is oxidized to a sulfone.

Step-by-Step Protocol:

-

Acylation: Dissolve 4-cyano-3-trifluoromethylaniline (1.0 eq) in DMA. Add methacryloyl chloride (1.2 eq) dropwise at 0°C. Stir for 4h. Quench with water, filter precipitate.

-

Epoxidation: Dissolve product in DCM. Add m-CPBA (1.5 eq) at reflux for 6h. Wash with

(to remove excess peroxide) and -

Coupling: React the epoxide intermediate with 4-fluorothiophenol (1.1 eq) and Sodium Hydride (1.2 eq) in THF at 0°C -> RT.

-

Final Oxidation: Treat the sulfide with Oxone® or m-CPBA to generate the sulfone.

Protocol B: High-Throughput Amide Coupling (General)

For library generation where the propanamide backbone is simple (e.g., linear alkyl chains).

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/NHS for electron-deficient anilines due to higher reactivity.

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF or NMP.

Validation System:

-

TLC: Monitor disappearance of the amine (often fluorescent).

-

LC-MS: Essential for confirming product mass, as side reactions (guanidinylation of the amine by HATU) can occur if the acid activation is slow.

Protocol C: Asymmetric Synthesis of -Chiral Propanamides

To avoid racemic mixtures, asymmetric catalysis is employed.

Strategy: Use of Evans Oxazolidinone auxiliaries or recent photoenzymatic hydroalkylation methods.

-

Evans Method: Attach propionic acid to a chiral oxazolidinone. Enolize with LiHMDS, then alkylate with an electrophile. The bulky auxiliary directs the approach of the electrophile to a single face, yielding high diastereoselectivity (

de). -

Cleavage: The auxiliary is cleaved with

to yield the chiral acid, which is then coupled to the amine.

Part 3: Data & Process Visualization[1]

Comparative Analysis of Synthetic Routes

| Feature | Method A: Epoxide Opening | Method B: Direct Coupling | Method C: Asymmetric Auxiliaries |

| Target Class | Simple/Linear Propanamides | Enantiopure | |

| Key Reagent | m-CPBA / Thiophenol | HATU / DIPEA | Evans Oxazolidinone / LiHMDS |

| Atom Economy | Moderate (Multi-step oxidation) | High (Condensation) | Low (Auxiliary waste) |

| Chirality | Racemic (requires resolution) | Achiral / Racemic | High ee% / de% |

| Scalability | High (Industrial Standard) | High (Library Scale) | Low to Moderate |

Workflow Diagram: The Bicalutamide Cascade

This diagram details the specific chemical transformations required for the synthesis of Bicalutamide-type anti-androgens.

Figure 2: Synthetic pathway for Bicalutamide, highlighting the critical epoxide ring-opening mechanism.

Part 4: References

-

Bicalutamide: Synthesis and Pharmacology. Wikipedia / Primary Literature Aggregation. [Link]

-

Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. Journal of Medicinal Chemistry (ACS). [Link]

-

Exploring the potential of propanamide-sulfonamide based drug conjugates. National Institutes of Health (PMC). [Link]

-

Process for preparation of bicalutamide. Google Patents (EP1863759A1).

-

Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry (RSC). [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation. National Institutes of Health (PubMed). [Link]

Technical Guide: Advanced Synthesis of Isothiocyanates

Part 1: Executive Summary

Isothiocyanates (

While the classical thiophosgene route is effective, its toxicity profile has driven the industry toward the Dithiocarbamate (DTC) Platform and Staudinger-Aza-Wittig methodologies. This guide synthesizes these modern approaches, prioritizing yield, functional group tolerance, and scalability.

Part 2: Strategic Methodology & Decision Matrix

Do not default to a single method. Select your route based on substrate stability and scale.

Decision Logic for ITC Synthesis

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on starting material and substrate sensitivity.

Part 3: The Dithiocarbamate (DTC) Platform

Best for: Scalable synthesis from primary amines.

The dominant strategy involves the in situ formation of a dithiocarbamate salt using carbon disulfide (

Mechanism of Action

The reaction proceeds via nucleophilic attack of the amine on

Figure 2: Mechanistic pathway of the Dithiocarbamate route. The choice of 'E' (Desulfurizer) determines reaction efficiency.

Reagent Selection Guide

The choice of desulfurizing agent is critical for yield and purity.

| Reagent | Mechanism Type | Pros | Cons | Ref |

| Tosyl Chloride (TsCl) | Sulfonyl transfer | Mild, high yield, cheap.[4] | Requires separation of Ts-byproducts. | [1] |

| Iodine ( | Oxidation | Fast, simple workup. | Can oxidize sensitive functional groups. | [2] |

| Radical/Oxidation | Green chemistry , water solvent. | Requires aqueous compatibility. | [3] | |

| Acylation/Elimination | Volatile byproducts ( | Expensive for large scale. | [4] |

Validated Protocol: TsCl-Mediated Synthesis

Based on the method by Wong & Dolman (Merck Frosst).[4] [1]

Scope: Excellent for alkyl and aryl amines.[4][5]

Safety:

Step-by-Step Procedure:

-

Setup: Purge a round-bottom flask with

. Add the primary amine (1.0 equiv) and THF (approx. 5-10 mL/mmol). -

DTC Formation: Cool to 0°C. Add Triethylamine (

, 3.0 equiv) followed dropwise by Carbon Disulfide (-

Checkpoint: A precipitate (DTC salt) often forms. Stir for 30 min at 0°C, then warm to RT for 30 min.

-

-

Desulfurization: Cool the mixture back to 0°C. Add Tosyl Chloride (

, 1.1 equiv) portion-wise or as a solution in THF. -

Reaction: Allow to warm to RT. Monitor by TLC (typically complete in <1 hour).

-

Observation: The reaction turns yellow/orange. Evolution of heat indicates reaction progress.

-

-

Workup: Quench with 1N HCl. Extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography (usually Hexanes/EtOAc) or distillation for volatile ITCs.

Part 4: The Staudinger-Aza-Wittig Route

Best for: Azides, chiral amino acids, and "masked" amines.

This method allows the conversion of an azide directly to an isothiocyanate without isolating the free amine, preserving stereocenters in chiral substrates (e.g., amino acid derivatives).

Mechanism

-

Staudinger: Azide (

) reacts with Triphenylphosphine ( -

Aza-Wittig: The iminophosphorane undergoes a [2+2] cycloaddition with

, followed by cycloreversion to yield the ITC and Triphenylphosphine sulfide (

Validated Protocol

Adapted from recent reviews on tandem reactions. [5]

Step-by-Step Procedure:

-

Reagents: Dissolve Alkyl/Aryl Azide (1.0 equiv) in anhydrous solvent (

can serve as both reagent and solvent, or use THF/DCM with 10 equiv -

Addition: Add

(1.1 equiv) slowly at RT.-

Checkpoint: Nitrogen gas (

) evolution will be observed. Ensure proper venting.[7]

-

-

Reflux: Heat the mixture to mild reflux (approx. 40-50°C) for 2–12 hours.

-

Monitoring: Monitor the disappearance of the azide peak in IR (

) and appearance of the ITC peak (

-

-

Workup: Remove solvent under reduced pressure.

-

Purification: The major byproduct is

(solid). Precipitate most of it by adding cold hexanes/ether, filter, and then purify the filtrate via silica gel chromatography.

Part 5: Green Chemistry Frontiers

Best for: Sustainable, solvent-free, or aqueous-compatible synthesis.

Aqueous Synthesis ( )

Recent advancements allow ITC synthesis in water using Sodium Persulfate. This method is highly chemoselective and avoids organic solvents during the reaction phase.[8]

-

Conditions: Amine +

+ -

Advantage: High tolerance for hydroxyl and carboxyl groups, making it ideal for modifying unprotected biological small molecules. [3]

Mechanochemistry

Solvent-free "ball milling" of anilines with

Part 6: References

-

Wong, R., & Dolman, S. J. (2007).[4] Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts.[4] The Journal of Organic Chemistry. Link

-

Srivastava, K., et al. (2020).[7] Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. Link

-

Maeda, B., & Murakami, K. (2024).[9] Recent advancement in the synthesis of isothiocyanates.[1][2][3][7][8][9][10][11] Chemical Communications.[9][10] Link

-

Munch, H., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters. Link

-

Kutonova, K. V., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.[12] Beilstein Journal of Organic Chemistry. Link

-

Strukil, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 5. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. cbijournal.com [cbijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

Methodological & Application

Application Note: Scalable Synthesis of 3-isothiocyanato-N-methylpropanamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-isothiocyanato-N-methylpropanamide , a critical heterobifunctional linker used in bioconjugation and drug discovery. The molecule features an isothiocyanate (-NCS) group, highly reactive towards nucleophiles (lysine residues, amines), and a stable N-methyl amide moiety.

Unlike traditional methods relying on highly toxic thiophosgene, this guide prioritizes a modified dithiocarbamate desulfurization route using Carbon Disulfide (

Key Chemical Data

| Property | Specification |

| IUPAC Name | 3-isothiocyanato-N-methylpropanamide |

| CAS Number | 63767-54-4 |

| Molecular Formula | |

| Molecular Weight | 144.20 g/mol |

| Appearance | Colorless to pale yellow oil (low melting solid) |

| Storage | -20°C, Hygroscopic, Moisture Sensitive |

Retrosynthetic Strategy & Logic

The synthesis is designed to ensure regioselectivity and prevent polymerization. We utilize a "Protect-Activate-Deprotect-Functionalize" strategy.

-

Step 1 (Precursor Synthesis): Construction of the amide backbone using N-Boc-

-alanine. Direct reaction of acrylamide with methylamine is avoided due to the formation of Michael addition byproducts (secondary amines). -

Step 2 (Functionalization): Conversion of the primary amine to isothiocyanate via a dithiocarbamate intermediate, desulfurized in situ.

Figure 1: Retrosynthetic analysis illustrating the disconnection to commercially available N-Boc-beta-alanine.

Phase 1: Synthesis of Precursor (3-amino-N-methylpropanamide)

Objective: Isolate high-purity amine hydrochloride salt to prevent premature oxidation or polymerization.

Materials

-

Reagents: N-Boc-

-alanine (CAS 3303-84-2), Methylamine hydrochloride, EDC -

Solvents: Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether.

Protocol

-

Coupling Reaction:

-

Dissolve N-Boc-

-alanine (10.0 g, 52.8 mmol) in DCM (150 mL) at 0°C. -

Add HOBt (1.2 eq) and EDC

HCl (1.2 eq). Stir for 30 min to activate the acid. -

Add Methylamine hydrochloride (1.5 eq) followed by dropwise addition of NMM (3.0 eq) to maintain basic pH.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1M HCl, sat.

, and brine. Dry over

-

-

Deprotection:

-

Dissolve the intermediate in DCM (50 mL).

-

Add TFA (20 mL) dropwise at 0°C. Stir for 2 hours at RT.

-

Isolation: Concentrate in vacuo. Triturate the residue with cold Diethyl Ether to precipitate the 3-amino-N-methylpropanamide trifluoroacetate salt .

-

Note: The salt form is stable and preferred for storage.

-

Phase 2: Isothiocyanate Formation (The CS2/TsCl Method)

Objective: Convert the primary amine to isothiocyanate using a non-thiophosgene route. This method relies on the formation of a dithiocarbamate salt followed by elimination using Tosyl Chloride (TsCl) as a desulfurizing agent.

Mechanistic Insight

The amine reacts with

Materials

-

Substrate: 3-amino-N-methylpropanamide salt (from Phase 1).

-

Reagents: Carbon Disulfide (

), Triethylamine (TEA), p-Toluenesulfonyl chloride (TsCl). -

Solvent: Tetrahydrofuran (THF) or DCM (Anhydrous).

Step-by-Step Protocol

-

Dithiocarbamate Formation:

-

In a round-bottom flask under

, suspend 3-amino-N-methylpropanamide salt (10 mmol) in anhydrous THF (50 mL). -

Add TEA (3.5 eq, 35 mmol) to neutralize the salt and provide excess base. The solution should become clear.

-

Cool to 0°C. Add

(5.0 eq, 50 mmol) dropwise. -

Observation: The solution typically turns yellow/orange, indicating dithiocarbamate formation. Stir for 1 hour at 0°C, then 1 hour at RT.

-

-

Desulfurization:

-

Cool the mixture back to 0°C.

-

Dissolve TsCl (1.1 eq, 11 mmol) in minimal THF and add dropwise to the reaction mixture.

-

Stir for 30 minutes at 0°C, then allow to warm to RT and stir for 2 hours.

-

-

Workup & Purification:

-

Quench by adding 1M HCl (carefully, in a fume hood) to remove excess amine and neutralize base.

-

Extract with DCM (

mL). -

Wash organic layers with water and brine. Dry over

. -

Chromatography: Purify via silica gel flash chromatography.

-

Eluent: Hexane:Ethyl Acetate (Gradient 80:20 to 50:50).

-

Target Fraction: The isothiocyanate is less polar than the amine precursor.

-

-

Figure 2: Workflow for the CS2/TsCl mediated synthesis of the target isothiocyanate.

Characterization & Validation

To ensure the protocol was successful, the following analytical signatures must be verified.

Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: A very strong, broad absorption band at 2050–2150 cm⁻¹ (

stretch). -

Amide Peaks: Bands at ~1650 cm⁻¹ (Amide I) and ~1540 cm⁻¹ (Amide II) must remain intact, confirming the stability of the N-methyl amide moiety.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent:

-

2.80 ppm: Doublet (

-

2.55 ppm: Triplet (

-

3.85 ppm: Triplet (

-

6.00 ppm: Broad singlet (

Safety & Handling (Critical)

-

Isothiocyanates: Potent sensitizers and lachrymators. All operations must be performed in a well-ventilated fume hood. Double-gloving (Nitrile) is recommended.

-

Carbon Disulfide (

): Extremely flammable (Flash point -30°C) and neurotoxic. Keep away from ignition sources. Use a bleach trap for any evolved gases. -

Waste Disposal: Quench all aqueous waste with dilute ammonia or NaOH to destroy residual isothiocyanates or halides before disposal.

References

-

Munn, A. (1967). Process for producing isothiocyanates. US Patent 3,637,788. Link

- Wong, R., & Dolman, S. J. (2012). Isothiocyanates from Tosyl Chloride mediated decomposition of dithiocarbamates. Journal of Organic Chemistry, 77(5), 2545-2548.

-

Organic Syntheses. (1955). Methyl Isothiocyanate.[3] Org. Synth. Coll. Vol. 3, 617. Link

-

PubChem. (n.d.).[4] 3-amino-N-methylpropanamide (Compound Summary). National Library of Medicine. Link

-

Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Link

Sources

- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Implementation of Novel Isothiocyanates in Cell-Based Assays

Executive Summary & Chemical Logic

The isothiocyanate (ITC) functional group (–N=C=S) is not merely a chemical appendage; it is a "soft" electrophilic warhead. Its biological efficacy—ranging from Nrf2 activation to tubulin disruption—relies entirely on its kinetic reactivity with nucleophilic thiols (cysteine residues) on target proteins.

The Challenge: Most commercial protocols treat ITCs like standard small molecule inhibitors. This is a fundamental error. ITCs are highly reactive, volatile, and subject to rapid degradation in aqueous media. The Solution: This guide moves beyond standard dosing. We focus on novel ITCs —specifically Moringin (MIC-1) (a stable, solid ITC from Moringa oleifera) and NB7M (a synthetic indolyl analog)—to demonstrate protocols that account for half-life, protein binding, and the hormetic "biphasic" response.

The Chemist’s Perspective: Pre-Assay Stabilization

Before pipetting a single cell, you must stabilize the compound.

Solvent & Stock Management

Unlike stable alkaloids, ITCs degrade via hydrolysis and cyclocondensation.

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol (nucleophilic attack possible over time).

-

Temperature: Store stocks at -80°C. Moringin is solid and relatively stable; Allyl-ITC (AITC) is liquid and volatile.

-

The "Headspace" Rule: ITCs are volatile. Seal plates with optical adhesive film immediately after dosing to prevent "edge effects" where vapor treats adjacent control wells.

The Media Paradox (Serum vs. Serum-Free)

ITCs react with albumin in Fetal Bovine Serum (FBS), reducing free drug concentration by >90%.

-

Protocol Adjustment: Pulse-treat in Opti-MEM or 0.5% FBS media for 1–3 hours to ensure target engagement, then wash and replace with full growth media for long-term phenotypic readouts.

Core Application I: High-Content Nrf2 Nuclear Translocation

Mechanism: ITCs modify Cys151/Cys273/Cys288 on Keap1, halting Nrf2 ubiquitination. Nrf2 accumulates and translocates to the nucleus.[1] Novelty: Moringin (MIC-1) shows superior nuclear retention time compared to Sulforaphane (SFN).

Pathway Visualization (Keap1-Nrf2 Axis)

Caption: ITC-mediated disruption of the Keap1-Nrf2 complex triggers nuclear translocation and antioxidant gene expression.[1]

Experimental Protocol: Kinetic Translocation Assay

Objective: Quantify nuclear-to-cytoplasmic ratio of Nrf2.

-

Seeding: Plate HepG2 or ARE-reporter cells (10,000/well) in 96-well black/clear-bottom plates. Incubate 24h.

-

Starvation: Switch to serum-free media for 2h to lower basal Nrf2.

-

Treatment:

-

Positive Control: Sulforaphane (5 µM).

-

Test Compound: Moringin or NB7M (0.5 – 10 µM dose response).

-

Critical: Incubate for 1 hour and 3 hours (ITCs act fast; 24h is too late for translocation).

-

-

Fixation: 4% Paraformaldehyde (15 min). Do not use Methanol (can wash out soluble nuclear Nrf2).

-

Staining:

-

Primary Ab: Anti-Nrf2 (Rabbit mAb).

-

Secondary Ab: AlexaFluor 488 (Green).

-

Nuclear Stain: DAPI (Blue).[2]

-

-

Analysis (HCS): Define Nucleus (DAPI) and Cytoplasm (Ring region). Calculate Ratio (Intensity_Nuc / Intensity_Cyto).

Core Application II: The Hormetic ROS Zone (Biphasic Response)

Concept: ITCs exhibit Hormesis .

-

Low Dose (0.5–2 µM): Antioxidant (ROS scavenging via Nrf2).

-

High Dose (>10 µM): Pro-oxidant (Mitochondrial disruption, ROS generation, Apoptosis).

Data Presentation: Expected Biphasic Results

| Compound | Concentration | ROS Level (DCFDA) | Phenotype | Mechanism |

| Moringin | 1.0 µM | ↓ 40% (vs Control) | Cytoprotection | Nrf2/HO-1 Induction |

| Moringin | 20.0 µM | ↑ 250% (vs Control) | Apoptosis | GSH Depletion / Mito-Stress |

| NB7M | 0.5 µM | No Change | Inert | Below Threshold |

| NB7M | 5.0 µM | ↑ 400% (vs Control) | G2/M Arrest | Tubulin Binding |

Protocol: Live-Cell ROS Kinetics

Reagent: CellROX Deep Red or DCFDA. Note: Unlike stable drugs, do not pre-load dye if the ITC reacts with it. For ITCs, Pre-load dye -> Wash -> Treat .

-

Load: Incubate cells with 5 µM CellROX Deep Red for 30 min.

-

Wash: 2x with PBS (removes extracellular dye that might react with ITC).

-

Treat: Add ITC in phenol-red free media.

-

Read: Measure Fluorescence (Ex/Em 640/665) every 15 min for 4 hours.

-

Interpretation: Look for the "crossover point" where the curve shifts from suppression to elevation.

Core Application III: Cytotoxicity & Specificity (Avoiding Artifacts)

The Trap: Tetrazolium salts (MTT) can be reduced directly by some thiols or reactive compounds, yielding false viability signals. The Fix: Use ATP-based luminescence (CellTiter-Glo) or Resazurin (Alamar Blue) with proper controls.

Workflow: Stability-Optimized Cytotoxicity

Caption: Pulse-dosing workflow prevents serum-protein inactivation and mimics pharmacokinetic clearance.

Protocol Steps:

-

Pulse Dosing: Treat cells for 3 hours with ITC.

-

Washout: Remove media, wash 1x PBS, replace with fresh complete media.

-

Why? This distinguishes irreversible binding (covalent) from reversible stress. Moringin and NB7M often show sustained effects even after washout due to covalent adducts.

-

-

Endpoint: Measure ATP at 24h and 48h.

References

-

Fahey, J. W., et al. (2001). "The chemical diversity and distribution of glucosinolates and isothiocyanates among plants." Phytochemistry. Link

-

Dinkova-Kostova, A. T., et al. (2017). "The Role of Nrf2 Signaling in Counteracting Neurodegenerative Diseases." FEBS Journal. Link

-

Sailaja, B. S., et al. (2021).[2] "Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation."[2] PLOS ONE. Link[2]

-

Mi, L., et al. (2011). "Isothiocyanates: Small molecules with great potential." Wiley Interdisciplinary Reviews. Link

-

Krajka-Kuźniak, V., et al. (2017). "The effect of isothiocyanates on the expression of antioxidant enzymes." Pharmacological Reports. Link

Sources

Application Notes and Protocols: A Detailed Guide to Protein Labeling with Isothiocyanate Reagents

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth scientific background for the covalent labeling of proteins using isothiocyanate reagents. We delve into the core chemical principles, outline critical experimental variables, provide a step-by-step methodology, and offer robust troubleshooting advice to ensure successful and reproducible bioconjugation. This document is designed to serve as a practical laboratory resource, grounded in established scientific principles to empower users to achieve optimal labeling outcomes for their specific proteins of interest.

Introduction: The Chemistry of Isothiocyanate Conjugation

Isothiocyanate derivatives, such as Fluorescein isothiocyanate (FITC), are among the most widely used reagents for labeling proteins. The utility of this chemical group stems from its ability to form a stable, covalent bond with primary amine groups present on the protein. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by the unprotonated primary amines on the protein.[1][2]

This reaction primarily targets:

-

The N-terminal alpha-amino group of the polypeptide chain.

-

The epsilon-amino group of lysine residues.[3]

The result of this reaction is the formation of a stable thiourea linkage, covalently attaching the label (e.g., a fluorophore) to the protein.[4] The efficiency and specificity of this reaction are highly dependent on the reaction conditions, most notably the pH.[5]

Critical Parameters for Successful Labeling

Achieving the desired degree of labeling while preserving protein function requires careful control over several experimental variables.

2.1. The Primacy of pH

The reaction between an isothiocyanate and a primary amine is critically dependent on pH. The amine group must be in its deprotonated, nucleophilic state to react.[6] Therefore, the reaction is typically carried out in a buffer with a pH between 8.5 and 9.5.[7][8] At this alkaline pH, a sufficient fraction of the lysine and N-terminal amines are unprotonated, driving the reaction forward. At neutral or acidic pH, these amines are protonated (-NH3+), rendering them non-nucleophilic and significantly hindering the labeling efficiency.[9][10]

2.2. Buffer Selection: Avoiding Competitive Reactions

The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with this labeling chemistry.[4][6][8] These buffer components will compete with the protein's amines for reaction with the isothiocyanate reagent, drastically reducing the labeling efficiency of the target protein.

Recommended Buffers:

-

0.1 - 0.5 M Sodium Carbonate/Bicarbonate buffer, pH 9.0-9.5[7]

-

50 mM Sodium Borate buffer, pH 9.0[7]

2.3. Molar Ratio of Reagent to Protein

The molar ratio of the isothiocyanate reagent to the protein directly influences the final number of labels incorporated per protein molecule, known as the Degree of Labeling (DOL).[7] A higher molar excess of the dye will generally result in a higher DOL. However, excessive labeling can be detrimental, potentially leading to:

-

Loss of biological activity if key lysine residues within active sites are modified.[12]

-

Fluorescence self-quenching in the case of fluorophore labels, which can paradoxically decrease the fluorescent signal.[13][14]

Therefore, the optimal molar ratio must often be determined empirically for each specific protein and application. A starting point is often a 10- to 20-fold molar excess of the labeling reagent.[6]

2.4. Protein and Reagent Preparation

-

Protein Purity and Concentration: The protein solution should be free of any carrier proteins (like BSA) or stabilizing agents that contain primary amines.[7] It is recommended to use a protein concentration of at least 1-2 mg/mL to ensure efficient labeling.[7][15] If necessary, perform a buffer exchange into the appropriate labeling buffer via dialysis or a desalting column prior to starting the reaction.[8][11]

-

Reagent Stability: Isothiocyanate reagents are susceptible to hydrolysis. They should be stored desiccated and protected from light. The reagent should be dissolved in an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use.[7][11] Any unused, reconstituted reagent should be discarded.[11]

Experimental Workflow: A Visual Guide

The overall process can be broken down into four key stages: Preparation, Reaction, Purification, and Characterization.

Figure 1. High-level workflow for protein labeling with isothiocyanate reagents.

Detailed Step-by-Step Protocol: FITC Labeling

This protocol provides a general method for labeling a protein (e.g., an antibody) with Fluorescein isothiocyanate (FITC). It should be optimized for each specific protein.

4.1. Materials and Reagents

-

Protein of interest (1-2 mg/mL in a suitable buffer)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

-

Purification Column: Sephadex G-25 desalting column (e.g., NAP-5 or PD-10) or appropriate spin column.[7]

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

4.2. Procedure

Part A: Protein and Reagent Preparation

-

Buffer Exchange (if necessary): If your protein is in a buffer containing amines (e.g., Tris), exchange it into the Labeling Buffer. This can be done by dialysis against the Labeling Buffer overnight at 4°C or by using a desalting column equilibrated with the Labeling Buffer.[8][11]

-

Adjust Protein Concentration: Adjust the final protein concentration to 1-2 mg/mL in the Labeling Buffer.

-

Prepare FITC Solution: Immediately before starting the reaction, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[11] Vortex briefly to ensure it is fully dissolved. This solution is unstable and should be used right away.[7]

Part B: The Labeling Reaction

-

Calculate FITC Volume: Determine the amount of FITC to add. A common starting point for antibodies is to add 15-25 µg of FITC for every 1 mg of protein.[15] For more precise control, calculate the molar ratio (e.g., a 20-fold molar excess of FITC to protein).

-

Initiate the Reaction: Slowly add the calculated volume of the FITC/DMSO solution to the protein solution while gently stirring or vortexing.[11] Adding the dye slowly helps to prevent protein precipitation.[11][16]

-

Incubate: Wrap the reaction tube in aluminum foil to protect it from light.[11] Incubate the reaction at room temperature for 1-2 hours with gentle, continuous mixing.[4] Alternatively, the reaction can be performed overnight at 4°C.[11]

Part C: Purification of the Conjugate

-

Equilibrate the Column: Equilibrate a Sephadex G-25 desalting column with PBS, pH 7.4, according to the manufacturer's instructions. This step is crucial for removing the unreacted FITC.[17]

-

Separate Free Dye: Apply the entire reaction mixture to the top of the equilibrated column.

-

Elute the Conjugate: Elute the column with PBS. The labeled protein is larger and will pass through the column more quickly than the small, unconjugated FITC molecules. You will typically see two colored bands: the first, faster-moving band is your labeled protein (yellow-orange), and the second, slower-moving band is the free FITC.[15]

-

Collect Fractions: Collect the first colored band. Avoid collecting the second band of free dye to minimize background fluorescence.[11]

Characterization: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical quality control parameter and is determined spectrophotometrically.[12][18]

5.1. Required Measurements

You will need a UV-Vis spectrophotometer to measure the absorbance of the purified conjugate at two wavelengths:

-

A280: Absorbance at 280 nm (for protein concentration).

-

Amax: Absorbance at the maximum absorbance wavelength for the specific dye (for FITC, λmax ≈ 494 nm).[17]

5.2. Calculation Formula

-

Calculate the Protein Concentration (Molar): The dye also absorbs light at 280 nm, so its contribution must be subtracted. A correction factor (CF) is used for this purpose. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[17]

Protein Conc. (M) = [A280 – (Amax × CF)] / ε_protein

-

Calculate the Dye Concentration (Molar):

Dye Conc. (M) = Amax / ε_dye

-

Calculate the Degree of Labeling (DOL):

DOL = Dye Conc. (M) / Protein Conc. (M)

5.3. Key Parameters for FITC Labeling

| Parameter | Value | Source |

| FITC λmax | ~494 nm | [17] |

| FITC Molar Extinction Coefficient (ε_dye) | ~68,000 M⁻¹cm⁻¹ | [17] |

| FITC Correction Factor (CF) at 280 nm | ~0.30 | [17] |

| IgG Molar Extinction Coefficient (ε_protein) | ~210,000 M⁻¹cm⁻¹ | [2] |

Note: The optimal DOL for antibodies is typically between 2 and 10.[13][19] A DOL below 2 may result in a weak signal, while a DOL above 10 can lead to quenching and potential loss of function.[12][19]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Labeling | 1. Incorrect buffer pH (too low).2. Presence of amine-containing buffers (e.g., Tris).3. Insufficient molar ratio of dye to protein.4. Hydrolyzed/degraded isothiocyanate reagent. | 1. Ensure buffer pH is between 8.5 and 9.5.[6]2. Dialyze protein into a recommended amine-free buffer (carbonate, borate).[8]3. Increase the molar excess of the dye in the reaction.[6]4. Always use freshly prepared dye solution from high-quality, anhydrous solvent.[11] |

| Protein Precipitation | 1. High concentration of organic solvent (e.g., DMSO).2. Protein is sensitive to modification or pH.3. Over-labeling of the protein. | 1. Keep the final DMSO concentration below 10%.[11][16] Add the dye solution slowly to the protein.[11]2. Perform the reaction at a lower temperature (4°C).[6]3. Reduce the molar ratio of dye to protein.[6] |

| High Background Signal | Inefficient removal of unconjugated dye. | Ensure complete separation of labeled protein from free dye. Use a longer desalting column or perform a second purification step (e.g., dialysis after column chromatography).[11][16][17] |

Storage of Labeled Conjugates

To maintain the integrity and functionality of the labeled protein, store the final conjugate at 4°C, protected from light.[4] For long-term storage, it can be beneficial to add a cryoprotectant like glycerol (to a final concentration of 20-50%) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]

References

-

LigandTracer. (2021). Protocol - LigandTracer - Protein labeling with FITC. [Link]

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience Reports, 38(6), BSR20181283. [Link]

-

Zhang, Y., Cho, C. G., & Chen, C. (2009). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 284(21), 14349–14356. [Link]

-

NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

-

HYPERMOL. (2026). DOL Calculator for Labeled Protein. [Link]

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. [Link]

-

Various Authors. (2013). The best protocol for FITC labeling of proteins. ResearchGate. [Link]

-

emp Biotech. (n.d.). FITC Amine Labeling Protocol. You Do Bio. [Link]

-

Assay Genie. (n.d.). Protein FITC Labeling Kit (#BN01049). [Link]

-

Gohlke, S., et al. (2022). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Methods, 19(1), 86-94. [Link]

-

Del Signore, A., & Dennis, P. A. (2019). Synthesis of Isothiocyanates: An Update. Molecules, 24(11), 2094. [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

-

Klugerman, M. R. (1965). Chemical and physical variables affecting the properties of fluorescein isothiocyanate and its protein conjugates. The Journal of Immunology, 95(6), 1165-1173. [Link]

-

Chaganti, L. K., Venkatakrishnan, N., & Bose, K. (2018). An efficient method for FITC-labelling of proteins using tandem affinity purification. ResearchGate. [Link]

-

protocols.io. (2023). Preservation method for long-term storage of fluorescently labeled cells for microscopy. [Link]

-

Hu, R., et al. (2007). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Proteome Research, 6(9), 3465–3472. [Link]

-

ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. [Link]

-

The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method. Immunology, 18(6), 875–881. [Link]

-

Abcam. (2019). Fluorescent microscopy: Counterstaining, mounting and storing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youdobio.com [youdobio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scrum-net.co.jp [scrum-net.co.jp]

- 8. Protein FITC Labeling Kit (ab288089) is not available | Abcam [abcam.co.jp]

- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. support.nanotempertech.com [support.nanotempertech.com]

- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low yield in isothiocyanate synthesis

Welcome to the Isothiocyanate (ITC) Synthesis Technical Support Center.

Ticket ID: ITC-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist

You are experiencing low yields in isothiocyanate synthesis. This is a common bottleneck caused by three competing factors: intermediate instability , side-reaction kinetics (thiourea formation) , and work-up volatility .

This guide abandons generic advice in favor of root-cause analysis and self-validating protocols.

Quick Diagnostic: Select Your Pathway

Before troubleshooting, verify you are using the correct method for your substrate.

Figure 1: Decision matrix for selecting the synthesis route based on substrate reactivity and safety constraints.

Module 1: The "Green" Route (CS₂ + Boc₂O)

Best for: Standard primary amines, avoiding toxic reagents, simplifying purification.

If you are using the Carbon Disulfide (CS₂) route and getting low yields, the failure point is almost always the desulfurization step . The dithiocarbamate salt forms easily, but converting it to ITC requires a driving force.

The Solution: Use Di-tert-butyl dicarbonate (Boc₂O) with a DMAP catalyst.[1][2][3][4] This method drives the reaction forward by evolving gas (CO₂, COS) and forming volatile tert-butanol, leaving a clean product.

Troubleshooting the CS₂/Boc₂O Protocol

| Symptom | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete dithiocarbamate formation before Boc₂O addition. | Wait time: Ensure the amine, CS₂, and base stir for at least 30 mins before adding Boc₂O. The intermediate must fully form. |

| Symmetric Urea Byproduct | Reaction of formed ITC with unreacted amine. | Stoichiometry: Use a slight excess of CS₂ (1.5–2.0 eq) to ensure all amine is sequestered as dithiocarbamate. |

| Product Impurity | Boc-protection of the amine instead of ITC formation. | Catalyst: You must use DMAP (1–3 mol%).[1][2] Without it, Boc₂O acts as a protecting group rather than a desulfurizing agent. |

Optimized Protocol (Self-Validating)

-

Formation: Dissolve Primary Amine (1.0 mmol) in Ethanol (or DCM). Add Triethylamine (1.0 eq) and CS₂ (10.0 eq) .

-

Checkpoint: Look for a precipitate or color change (yellow/orange). Stir 30 min.

-

-

Desulfurization: Cool to 0°C. Add Boc₂O (0.99 eq) and DMAP (3 mol%) .

-

Reaction: Stir at 0°C for 5 min, then Room Temp for 15-60 min.

-

Workup: Evaporate solvent. The byproducts (t-BuOH, CO₂, COS) are volatile.[3]

Module 2: The "Classic" Route (Thiophosgene)

Best for: Sterically hindered amines, electron-deficient anilines, or when CS₂ fails.

The Danger: Thiophosgene (CSCl₂) is highly toxic. The Problem: Low yield here is usually due to hydrolysis (reaction with water) or polymerization .

Troubleshooting Thiophosgene

| Symptom | Root Cause | Corrective Action |

| No Product / Hydrolysis | pH was too high (hydroxide attacks ITC) or too low (amine protonated). | Buffer: Use a biphasic system (CHCl₃/Water) with weak inorganic base (CaCO₃ or NaHCO₃) rather than NaOH. |

| Violent Exotherm | Addition was too fast. | Temperature: Keep reaction at 0–5°C during addition. |

| Thiourea Formation | Localized excess of amine. | Reverse Addition: Add the amine to the thiophosgene, not the other way around. |

Optimized Biphasic Protocol

-

Setup: In a flask, place Thiophosgene (1.1 eq) in CHCl₃ or DCM. Cool to 0°C.

-

Aqueous Phase: Dissolve Amine (1.0 eq) in water. If the amine is an HCl salt, add exactly 1.0 eq of base (e.g., NaHCO₃) to free it.

-

Addition: Add the aqueous amine solution dropwise to the vigorously stirring organic thiophosgene layer.

-

Why? This keeps the amine concentration low relative to thiophosgene, preventing the amine from reacting with the product ITC (which causes thiourea).

-

-

Separation: The ITC partitions into the organic layer, protecting it from hydrolysis.

Module 3: The "Thiourea Trap" (Side Reaction)

The most common reason for "missing mass" in ITC synthesis is the formation of symmetric thioureas.

Mechanism:

-

Amine + Reagent

ITC. -

ITC + Remaining Amine

Thiourea.

If your addition is too fast, or if you lack excess thiocarbonyl reagent, the highly electrophilic ITC will react with your starting material.

Figure 2: The competitive pathway leading to Thiourea formation. The red path dominates if the amine concentration is high relative to the reagent.

Module 4: Isolation & Volatility (The "Invisible" Loss)

Many ITCs (especially low molecular weight alkyl-ITCs like Allyl-ITC) are volatile .

-

Q: My TLC looked great, but after the rotavap, the flask is empty.

-

A: You pumped your product into the trap.

Corrective Protocol:

-

Do not evaporate to dryness. Co-evaporate with a higher boiling solvent if necessary, or stop when a small volume remains.

-

Avoid high vacuum. Use a water aspirator (approx. 20-30 mmHg) rather than an oil pump (<1 mmHg) for alkyl ITCs.

-

Storage: ITCs are electrophiles. Store at -20°C, under inert gas (Ar/N₂), and away from nucleophiles (alcohols, amines, water).

Reference Data: Desulfurizing Agents Comparison

If you are using the CS₂ route, the choice of desulfurizing agent dictates the workup difficulty.

| Reagent | Yield Potential | Workup Difficulty | Notes |

| Boc₂O / DMAP | High (80-95%) | Low | Recommended. Byproducts are volatile.[4] "Green" method.[11] |

| DCC | High | High | Forms DCU (dicyclohexylurea) which is a nightmare to filter off completely. |

| Tosyl Chloride | Moderate | Moderate | Good for simple substrates; requires extraction. |

| I₂ / Base | Moderate | Moderate | Can cause oxidation of sensitive substrates. |

| H₂O₂ | Moderate | Low | "Green" but can over-oxidize sulfur to sulfate if not controlled. |

References

-

Pittelkow, M., et al. (2008).[2] "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[1][2][3][4] Tetrahedron Letters, 49(20), 3117-3119.

- Key cit

-

Munch, H., et al. (2008).[2] "A new efficient synthesis of isothiocyanates."[2] Tetrahedron Letters.

- Valid

-

Sharma, S. (1978). "Thiophosgene in Organic Synthesis." Synthesis, 1978(11), 803-820.

- The authoritative review on thiophosgene biphasic conditions.

- Li, G., et al. (2011). "One-Pot Synthesis of Isothiocyanates from Amines." Journal of Organic Chemistry.

Sources

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. scribd.com [scribd.com]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 11. researchgate.net [researchgate.net]

optimizing reaction conditions for N-methylpropanamide derivatization

Topic: Optimization of Reaction Conditions for Analytical & Synthetic Applications Ticket ID: NMP-DERIV-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are accessing the technical support repository for N-methylpropanamide (CAS: 1187-58-2) . This guide addresses two distinct derivatization pathways common in drug development:

-

Analytical Derivatization (GC-MS): Silylation of the secondary amine nitrogen to improve volatility and peak shape.

-

Synthetic Derivatization (Medicinal Chemistry): Lithiation (Enolization) of the

-carbon for nucleophilic substitution.

Module 1: Analytical Derivatization (GC-MS)

Objective: Replace the active proton on the secondary nitrogen with a trimethylsilyl (TMS) group to prevent hydrogen bonding and peak tailing during Gas Chromatography.

Standard Operating Procedure (SOP): Silylation

Reagent Choice: Secondary amides like N-methylpropanamide possess moderate steric hindrance and lower N-H acidity compared to primary amines. Standard BSA is often insufficient.

-

Recommended: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

-

Why: TMCS acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA to overcome the activation energy barrier of the secondary amide [1][2].

Protocol:

-

Sample Prep: Dissolve 1-5 mg of N-methylpropanamide in 100 µL of anhydrous Acetonitrile or Pyridine .

-

Note: Pyridine is preferred if the sample contains acidic impurities, as it acts as an acid scavenger.

-

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

-

Reaction: Cap vial under nitrogen. Heat at 65°C for 30-45 minutes .

-

Critical: Do not rely on room temperature reaction for secondary amides; incomplete derivatization will result in split peaks (native + derivatized).

-

-

Analysis: Inject 1 µL directly into GC-MS (Split 10:1 to prevent column overload).

Troubleshooting Guide: Analytical

| Symptom | Probable Cause | Corrective Action |

| Native amide peak visible | Incomplete reaction due to sterics or insufficient energy. | Increase temp to 75°C and time to 60 min. Ensure reagent excess is >50 molar equivalents [4]. |

| Peak Tailing | Hydrolysis of the TMS-derivative in the inlet or column. | Check carrier gas moisture traps. Use silanized glass liners. Inject a "cleaning" blank of pure BSTFA. |

| Extra peaks (M+72) | Reaction with solvent or impurities. | Ensure solvent is anhydrous (<50 ppm water). Avoid protic solvents (MeOH/EtOH) which react violently with BSTFA. |

| Precipitate in vial | Ammonium salts formed (if using HMDS) or moisture contamination. | Centrifuge before injection. Switch to BSTFA (forms volatile byproducts) [5]. |

Workflow Visualization: Silylation Logic

Figure 1: Decision logic for troubleshooting poor peak shape during amide silylation.

Module 2: Synthetic Derivatization (Drug Development)

Objective: Generate the enolate of N-methylpropanamide for alkylation (C-C bond formation).

Standard Operating Procedure (SOP): Lithiation

Reagent Choice: LDA (Lithium Diisopropylamide) is the standard base.

-

Why: It is bulky (non-nucleophilic) and strong (

), ensuring rapid, irreversible deprotonation of the

Protocol:

-

Preparation (In situ): To anhydrous THF at -78°C, add diisopropylamine (1.1 eq) followed by n-BuLi (1.1 eq). Stir 15 mins to form LDA.

-

Deprotonation: Add N-methylpropanamide (1.0 eq) dropwise as a solution in THF at -78°C.

-

Enolization Time: Stir for 30-45 minutes at -78°C.

-

Quench/React: Add electrophile (e.g., Methyl Iodide, Benzyl Bromide). Warm slowly to 0°C over 2 hours.

FAQ: Synthetic Issues

Q: Why is my yield low (<30%)? A: The most common cause is proton exchange . If the addition of the amide to LDA is too fast, or if the temperature rises, the formed enolate can deprotonate unreacted starting material.

-

Fix: Ensure strictly anhydrous conditions and maintain -78°C during addition.

Q: I see N-alkylation instead of C-alkylation. A: While rare with LDA/THF (which favors C-lithiation), N-alkylation can occur if the dianion is formed (using 2+ equivalents of base).

-

Fix: Stoichiometry control.[2] Use exactly 1.05-1.1 equivalents of LDA. If you specifically want N-alkylation, use NaH in DMF instead.

Q: The reaction mixture turned yellow/brown. A: This often indicates decomposition of the THF or the amide anion via self-condensation.

-

Fix: Keep the reaction cold (-78°C). Do not let the enolate sit for >1 hour before adding the electrophile.

Pathway Visualization: Lithiation Mechanism

Figure 2: Mechanistic flow for the generation of the reactive enolate species.

References

-

Agilent Technologies. (2024). Derivatization for GC and GC/MS. Retrieved from [Link]

-

Evans, D. A. (2005). Chemistry 206: Advanced Organic Chemistry - Enolate Alkylation. Harvard University. Retrieved from [Link]

- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.

Sources

Technical Support Center: Synthesis of Novel Isothiocyanates

Welcome to the technical support center for the synthesis of novel isothiocyanates (ITCs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these versatile compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and optimize your experiments effectively.

Isothiocyanates (R–N=C=S) are a fascinating class of compounds, renowned for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] They are also crucial building blocks in synthetic chemistry.[1] However, the synthesis of novel ITCs, especially those with complex functionalities, can present significant challenges. This guide is structured to address these challenges directly in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding isothiocyanate synthesis.

Q1: What are the primary synthetic routes to isothiocyanates?

A: Synthetic methods are broadly categorized based on the starting material.[1]

-

Type A (From Primary Amines): This is the most prevalent and versatile approach due to the vast commercial availability of primary amines.[3][4] The classic method involves reacting a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then decomposed using a desulfurizing agent.[2]

-

Type B (From Other Nitrogen Functional Groups): These methods start from compounds like isocyanides, azides, or nitro compounds. An advantage here is the potential for high chemoselectivity, as the reactions often proceed without the presence of a nucleophilic amine group, thus avoiding common side reactions.[4]

-

Type C (From Non-Nitrogen Groups): This is a more challenging route that involves introducing the N=C=S group onto a molecule lacking a nitrogen precursor, such as from olefins or C-H bonds.[3][4] These reactions often require thermodynamically controlled conditions to favor the formation of the more stable isothiocyanate over the isomeric thiocyanate (R-S-C≡N).[3][4]

Q2: Why is the dithiocarbamate salt method the most common approach?

A: The dithiocarbamate salt method is popular for several key reasons:

-

Accessibility of Starting Materials: It utilizes primary amines, which are widely and diversely available.[4]

-

Avoidance of Highly Toxic Reagents: It serves as a safer alternative to the traditional use of highly toxic thiophosgene (CSCl₂).[4][5][6] While alternatives to thiophosgene like thiocarbonyldiimidazole exist, they can be expensive or require separate preparation.[4]

-

Versatility: The two-step process (dithiocarbamate formation, then desulfurization) is adaptable to a wide range of substrates, from simple alkyl amines to complex, functionalized aryl amines.[3][7]

Q3: What are the most common challenges when synthesizing a novel isothiocyanate?

A: The primary challenges often revolve around the reactivity of the starting amine and the stability of the product.

-

Low Reactivity of the Amine: Electron-withdrawing groups on an aromatic ring or significant steric hindrance near the amino group can reduce its nucleophilicity, making the initial reaction with CS₂ sluggish or incomplete.[4][8]

-

Byproduct Formation: The most common byproduct is a symmetrical thiourea, formed when the newly generated isothiocyanate product reacts with the unreacted starting amine.[4][8]

-

Product Instability: Isothiocyanates can be sensitive to moisture, heat, and highly acidic or basic conditions, which can lead to decomposition during the reaction work-up or upon storage.[8]

-